molecular formula C5H4BrN3O2 B1597223 N-(5-bromopyridin-2-yl)nitramide CAS No. 33245-29-3

N-(5-bromopyridin-2-yl)nitramide

Cat. No. B1597223
CAS RN: 33245-29-3
M. Wt: 218.01 g/mol
InChI Key: OMLCEMHLTACVLY-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)nitramide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a nitramide derivative that has been synthesized through a multi-step process involving the reaction of 5-bromopyridine with nitric acid and subsequent reactions.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)nitramide is not well understood. However, it is believed to act as a nitramide derivative, which can undergo a variety of reactions, including oxidation, reduction, and substitution reactions.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of N-(5-bromopyridin-2-yl)nitramide. However, it is believed to be a relatively stable compound that does not have significant toxic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-bromopyridin-2-yl)nitramide in lab experiments is its stability, which makes it a useful precursor for the synthesis of new materials. However, its limited solubility in water can be a limitation in some experiments.

Future Directions

There are several future directions for research on N-(5-bromopyridin-2-yl)nitramide. One area of research is in the development of new materials using the compound as a precursor. Another area of research is in the study of the compound's mechanism of action, which could lead to the development of new drugs or other applications. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound.

Scientific Research Applications

N-(5-bromopyridin-2-yl)nitramide has potential applications in various fields of scientific research. One of the main areas of research is in the development of new materials. The compound has been shown to have good thermal stability and can be used as a precursor for the synthesis of new materials with potential applications in electronics, optics, and other fields.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-4-1-2-5(7-3-4)8-9(10)11/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLCEMHLTACVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361257
Record name N-(5-bromopyridin-2-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromopyridin-2-yl)nitramide

CAS RN

33245-29-3
Record name N-(5-bromopyridin-2-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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